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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

The 16:0 fatty acid, palmitic acid, is the most common saturated fatty acid found in animals,
plants, and microorganisms. It is a central component of many complex lipids, including
triglycerides, phospholipids, and cholesteryl esters. Accurate and efficient extraction of lipids
containing palmitic acid is a critical first step for a wide range of research applications, from
basic lipidomics to drug and biomarker discovery.

While "16:0 TAP" is not a standard acronym in the field of lipid extraction, this guide provides a
detailed protocol for a widely-used and robust method for the total lipid extraction, which is
highly effective for lipids containing palmitic acid. The following protocol is based on the well-
established Bligh and Dyer method, which utilizes a chloroform/methanol/water solvent system
to efficiently partition lipids from other cellular components.

Experimental Protocol: Total Lipid Extraction for
16:0-Containing Lipids
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This protocol details a modified Bligh and Dyer method for the extraction of total lipids from
biological samples.

Materials:

Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
e Glass centrifuge tubes with Teflon-lined caps

» Pipettes and tips (glass or solvent-resistant plastic)

« Nitrogen gas evaporation system

e Fume hood

e Chloroform (HPLC grade)

e Methanol (HPLC grade)

o Water (HPLC grade)

e 0.9% NaCl solution (optional, for washing)

« Internal standard (e.g., a non-naturally occurring lipid species)
Procedure:

e Sample Homogenization:

o For tissues, weigh approximately 100 mg of tissue and homogenize in a 1.1 mixture of
methanol and water (e.g., 1 mL).

o For cell pellets, resuspend the pellet (e.g., 1x1076 cells) in 1 mL of a 1.1 methanol/water
mixture.

o For liquid samples (e.g., plasma, serum), use 100 pL of the sample.

o Add the internal standard to the sample at this stage for quantification.
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« Initial Extraction (Monophasic System):

o

To the homogenized sample in 1 mL of methanol/water (1:1), add 1 mL of chloroform.

[¢]

The resulting mixture should have a chloroform:methanol:water ratio of 1:1:0.9 (v/v/v),
which forms a single phase.

[¢]

Vortex the mixture vigorously for 2 minutes.

o

Incubate at room temperature for 30 minutes, with occasional vortexing.

e Phase Separation:

o

Add 1 mL of chloroform and 1 mL of water to the monophasic mixture.

[¢]

The final solvent ratio will be chloroform:methanol:water (2:1:1.8 v/v/v), which will induce
phase separation.

[¢]

Vortex vigorously for 2 minutes.

[¢]

Centrifuge at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.
 Lipid Phase Collection:

o After centrifugation, two distinct phases will be visible: an upper aqueous phase
(containing polar metabolites) and a lower organic phase (containing lipids).

o Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette
and transfer it to a new glass tube. Be careful not to disturb the protein interface between
the two phases.

e Re-extraction (Optional but Recommended):

o To maximize lipid recovery, add 2 mL of chloroform to the remaining aqueous phase and
protein pellet.

o Vortex for 2 minutes and centrifuge again at 1,000 x g for 10 minutes.
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o Collect the lower organic phase and combine it with the first extract.

e Washing the Lipid Extract (Optional):
o To remove any non-lipid contaminants, the combined organic phases can be washed.
o Add 1 mL of 0.9% NaCl solution to the combined organic extracts.
o Vortex and centrifuge as before.
o Discard the upper agueous phase.

e Drying and Storage:
o Evaporate the solvent from the final lipid extract under a gentle stream of nitrogen gas.
o The dried lipid film can be stored at -80°C until further analysis.

o For analysis, resuspend the lipid film in an appropriate solvent (e.g., chloroform/methanol
2:1, or a solvent suitable for the downstream application like mass spectrometry).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described lipid extraction
protocol.
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Parameter

Value/Range

Notes

Sample to Solvent Ratio
(Initial)

1:20 (w/iv)

For a 100 mg tissue sample in

2 mL of initial solvent.

Solvent Ratio (Monophasic)

1:1:0.9
(Chloroform:Methanol:Water)

Ensures complete initial

extraction.

Solvent Ratio (Biphasic)

2:1:1.8
(Chloroform:Methanol:Water)

Induces phase separation for

lipid isolation.

Sufficient for clear phase

Centrifugation Speed 1,000 x g _
separation.
Centrifugation Time 10 minutes
For most lipid classes,
including those containing
Expected Recovery >95%
16:0. Recovery can be affected
by the sample matrix.
Dependent on the specific
Internal Standard ] standard and the expected
] Variable ) S
Concentration concentration of lipids in the
sample.
Visualizations

Experimental Workflow
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Start: Sample
(Tissue, Cells, Biofluid)

1. Homogenize in
Methanol/Water (1:1)

2. Add Chloroform
(Forms Monophasic System)

Vortex & Incubate

3. Add Chloroform & Water

(Induces Phase Separation)

4. Centrifuge
(1,000 x g, 10 min)

5. Collect Lower
Organic (Lipid) Phase

Combine Organic Phases

7. Dry Under Nitrogen

Upper Phase

6. Re-extract Aqueous Phase
(Optional)

End: Dried Lipid Extract
(Ready for Analysis)

Click to download full resolution via product page

Caption: Workflow of the Bligh and Dyer based total lipid extraction protocol.
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Logical Relationships in Lipid Extraction
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Caption: Partitioning of cellular components during lipid extraction.

¢ To cite this document: BenchChem. [Application Notes & Protocols: 16:0 TAP in Lipid
Extraction]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11938344/docs#application-notes-protocols-16-0-
tap-in-lipid-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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